Ethyl 5-methyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing advanced techniques such as microwave-assisted synthesis to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.
Scientific Research Applications
ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by enhancing the expression of cell cycle inhibitors and activating caspase-dependent pathways . The compound’s ability to inhibit the growth of cancer cells is attributed to its interaction with key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:
Triazolopyrimidine derivatives: These compounds share a similar core structure and exhibit potent biological activities, including antitumor properties.
Thiophene derivatives: Known for their diverse pharmacological activities, thiophene derivatives are widely studied for their potential therapeutic applications.
Indole derivatives: Indole derivatives possess a broad spectrum of biological activities and are used in various medicinal chemistry applications.
ETHYL 5-METHYL-2-({[5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE stands out due to its unique combination of triazolopyrimidine and thiophene moieties, which contribute to its potent antitumor activity and potential therapeutic applications .
Properties
Molecular Formula |
C20H16N6O5S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[[5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16N6O5S/c1-3-31-19(28)14-7-11(2)32-18(14)24-17(27)16-9-15(23-20-21-10-22-25(16)20)12-5-4-6-13(8-12)26(29)30/h4-10H,3H2,1-2H3,(H,24,27) |
InChI Key |
UTHIBZWJONBBSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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